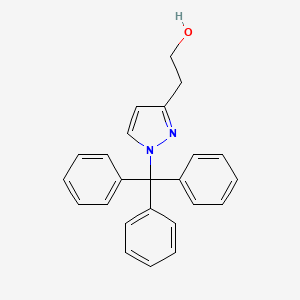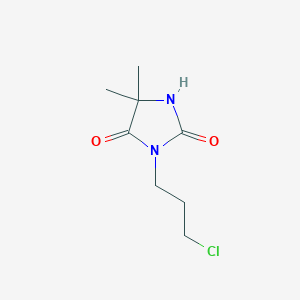
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
The compound is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. Imidazolidine-2,4-diones have a five-membered ring structure containing two nitrogen atoms and three carbon atoms . The “3-(3-Chloropropyl)” part suggests the presence of a 3-chloropropyl group attached to the imidazolidine-2,4-dione core .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Importance in Medicinal Chemistry
Hydantoin derivatives, including compounds like 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione, serve as significant scaffolds in medicinal chemistry. They exhibit a broad range of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications. These compounds are crucial for the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which have potential medical applications. An efficient and simple method provided by the Bucherer–Bergs reaction is discussed for the synthesis of hydantoins, emphasizing its utility in creating important natural products and new organic compounds with potential therapeutic applications. The production of hydantoin using this reaction highlights the importance of free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins used as starting reaction components (Shaikh et al., 2023).
Biological and Pharmacological Activities
Hydantoin and its hybrids form a significant group of heterocycles due to their diverse biological and pharmacological activities. Their applications span therapeutic and agrochemical fields, underscoring the compound's versatility and importance in drug discovery and development. The detailed synthesis process and its applications, as outlined in the literature, underline the compound's role in advancing medicinal chemistry, especially in the synthesis of non-natural amino acids and potential therapeutics. This underscores the compound's contribution to new therapeutic agents' development and its broad applicability in medicinal chemistry and agrochemical applications (Shaikh et al., 2023).
Mechanism of Action
properties
IUPAC Name |
3-(3-chloropropyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3-5H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJREYWIOXGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208572 | |
| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
180793-18-4 | |
| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180793-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

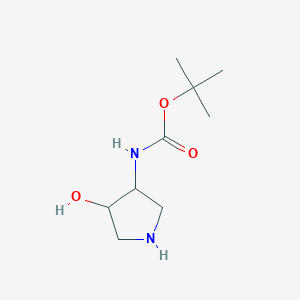
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)
![2-[(4-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B3367463.png)


![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)
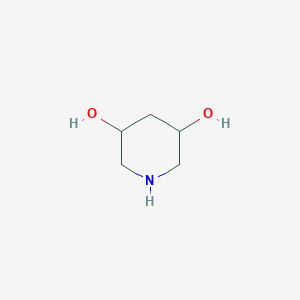
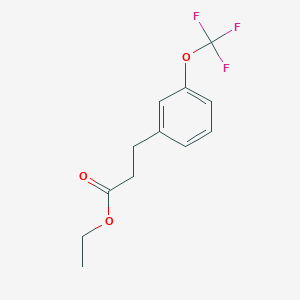


![Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B3367506.png)
![1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro-](/img/structure/B3367519.png)
